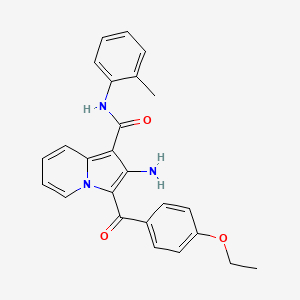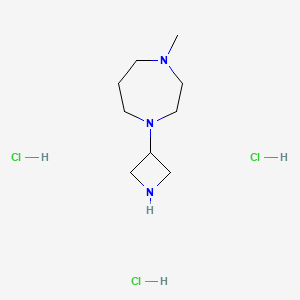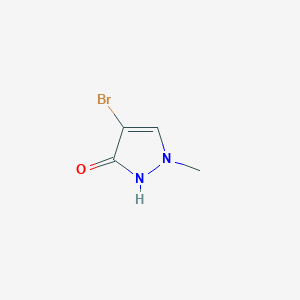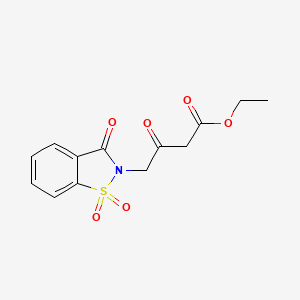
2-amino-3-(4-ethoxybenzoyl)-N-(o-tolyl)indolizine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-amino-3-(4-ethoxybenzoyl)-N-(o-tolyl)indolizine-1-carboxamide, also known as ETI-471, is a synthetic compound that belongs to the indolizine family. It has gained significant attention in the scientific community due to its potential therapeutic applications.
Scientific Research Applications
Synthesis and Characterization
- The synthesis of similar compounds involves reactions with hydrazine hydrate and various aldehydes, leading to the formation of pyrazole, pyrimidine, and indolizine derivatives. These reactions utilize starting materials such as ethyl 2-(benzoylamino)-3-(phenylhydrazono)propanoates and ethyl 3-(benzoylamino)-1H-indole-2-carboxylates, showcasing a variety of synthetic routes to access the indolizine core structure, a key feature in these compounds (Cucek & Verček, 2008).
Biological Activity
- The biological activity of these compounds, particularly their cytotoxic effects, has been investigated. For example, new synthesized derivatives were screened for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating the potential for anticancer applications (Hassan, Hafez, & Osman, 2014). Another study focused on photoluminescent materials derived from similar structures, revealing reversible pH-dependent optical properties, which could have implications in material science and sensor development (Outlaw, Zhou, Bragg, & Townsend, 2016).
Potential Applications
- The exploration of these compounds extends to their potential application in treating tropical diseases, showcasing the versatility of the indolizine core structure in drug development (Zhang et al., 2014). Additionally, the antimicrobial activity of new pyrazole and fused pyrimidine derivatives has been assessed, contributing to the search for new antimicrobial agents (Abunada et al., 2008).
properties
IUPAC Name |
2-amino-3-(4-ethoxybenzoyl)-N-(2-methylphenyl)indolizine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3/c1-3-31-18-13-11-17(12-14-18)24(29)23-22(26)21(20-10-6-7-15-28(20)23)25(30)27-19-9-5-4-8-16(19)2/h4-15H,3,26H2,1-2H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDYZZIQTFWRFOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=CC=C4C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(Z)-2-((1H-benzo[d]imidazol-2-yl)thio)-N'-(4-(dimethylamino)benzylidene)acetohydrazide](/img/structure/B2641115.png)
![N-[(1-{[4-(tert-butyl)phenyl]methyl}benzimidazol-2-yl)methyl]-2-furyl-N-methyl carboxamide](/img/structure/B2641116.png)
![Tert-butyl (2R,4aS,7aR)-2-(aminomethyl)-2,3,4a,5,7,7a-hexahydrofuro[3,4-b][1,4]oxazine-4-carboxylate;hydrochloride](/img/structure/B2641121.png)
![2-[1-(2,6-Diethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2641122.png)

![4-{1-[2-(2,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2641124.png)
![propyl 2-[[3,5-dicyano-4-(2-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate](/img/structure/B2641126.png)


